Cas no 154201-85-1 (Magenta phosphate)
Magenta phosphate structure
Product Name:Magenta phosphate
Numero CAS:154201-85-1
MF:C15H15BrClN2O4P
MW:433.621362924576
CID:183404
PubChem ID:192667
Update Time:2025-04-19
Magenta phosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Magenta phosphate
- (5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate,4-methylaniline
- 5-bromo-6-chloro-1H-indol-3-yl dihydrogen phosphate-4-methylaniline (1:1)
- 6769-80-8
- 5-Bromo-6-chloro-3-indolyl phosphate p-toluidine salt, ~97% (HPLC)
- 5-Bromo-6-chloro-3-indolyl-phosphate p-toluidine salt
- SCHEMBL2124028
- Magenta phosphate p-toludine salt
- FT-0620146
- 5-Bromo-6-chloro-3-indolyl phosphate p-toluidine salt
- (5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
- (5-bromo-6-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
- (5-bromo-6-chloro-1H-indol-3-yl)oxy-dioxido-oxo-phosphorane
- DTXSID70165559
- 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE, p-toluidine salt
- p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate
- A853850
- CS-D1382
- B-7550
- 5-Bromo-6-chloro-3-indolyl phosphate, p-toluidine salt
- AC-37045
- 4-methylaniline; [(5-bromo-6-chloro-1H-indol-3-yl)oxy]phosphonic acid
- 154201-85-1
- AS-69216
- (5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate
- MFCD00210023
- AKOS024462476
-
- Inchi: 1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3
- Chiave InChI: WUHVYTJTZAKPOS-UHFFFAOYSA-N
- Sorrisi: BrC1C(=CC2=C(C=1)C(=CN2)OP(=O)(O)O)Cl.NC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 431.964
- Massa monoisotopica: 431.964
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 109A^2
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 580.2°Cat760mmHg
- Punto di infiammabilità: 304.7°C
- PSA: 118.38000
- LogP: 5.21370
Magenta phosphate Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
154201-85-1 (Magenta phosphate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso